molecular formula C13H22BNO3 B2635871 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone CAS No. 2101498-92-2

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone

Cat. No. B2635871
CAS RN: 2101498-92-2
M. Wt: 251.13
InChI Key: VPMRCTHRWVIJIC-UHFFFAOYSA-N
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Description

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone is a useful research compound. Its molecular formula is C13H22BNO3 and its molecular weight is 251.13. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and DFT Analysis

Boric acid ester intermediates with benzene rings, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds, have been synthesized and analyzed using various techniques. The structures were confirmed by FTIR, 1H, 13C NMR spectroscopy, and mass spectrometry, while the molecular structures were further validated and compared with X-ray diffraction values using density functional theory (DFT). The studies on molecular electrostatic potential and frontier molecular orbitals through DFT have unveiled some of the physicochemical properties of these compounds (Huang et al., 2021).

Bifunctional Building Blocks in Chemistry

Certain pyridinylboron derivatives have been identified as novel bifunctional building blocks for combinatorial chemistry. The structural analysis of these compounds, compared to their regioisomers, highlighted differences in the orientation of the dioxaborolane ring relative to the pyridine ring and in the bond angles of the BO2 group. Although these differences don't directly explain the variations in chemical reactivity, ab initio calculations of the HOMO and LUMO based on known crystal structures have shown different distributions corresponding to the observed differences in chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Characterization

The synthesis and characterization of specific compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole have been reported, where the structure was confirmed using FT-IR, 1H NMR, 13C NMR, and MS spectroscopies. The single crystal of the compound was determined by X-ray diffraction, and density functional theory (DFT) was used for calculating the molecular structure. The results were consistent with those obtained from X-ray diffraction, providing insights into the molecular construction and properties of such compounds (Liao et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound are not directly available in the current literature .

properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO3/c1-10(16)15-8-6-7-11(9-15)14-17-12(2,3)13(4,5)18-14/h7H,6,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMRCTHRWVIJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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